[2-(3-cyanoanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
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Description
[2-(3-cyanoanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a useful research compound. Its molecular formula is C24H19N3O5S and its molecular weight is 461.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformations
- The research by Ukrainets et al. (2014) demonstrated the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate in the presence of bases, leading to exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This study showcases the potential for creating diverse anilide derivatives through base-induced cyclization processes, highlighting the compound's versatility in synthesizing heterocyclic structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Molecular Interaction and Mesomorphic Behavior
- Han et al. (2010) synthesized and characterized a series of 1,3,4-oxadiazole derivatives, examining their phase behaviors and photoluminescent properties. The study provides insight into the structural influence on mesomorphic behavior and photoluminescence, indicating the potential application of such compounds in materials science for creating substances with specific optical properties (Han, Wang, Zhang, & Zhu, 2010).
Antimicrobial Activity and Molecular Docking
- Ghorab et al. (2017) explored the antimicrobial activity of novel sulfonamide derivatives, including their synthesis, structure-activity relationship, and docking study. This research underscores the antimicrobial potential of sulfonamide derivatives and provides a foundation for further investigation into their mechanism of action through molecular docking studies (Ghorab, Soliman, Alsaid, & Askar, 2017).
Heterocyclic Systems and Synthetic Versatility
- Pizzioli et al. (1998) discussed the preparation of multifunctional compounds from methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, leading to the synthesis of various heterocyclic systems. This study highlights the compound's utility as a synthon for creating diverse heterocyclic structures, further demonstrating its applicability in organic synthesis and medicinal chemistry (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Properties
IUPAC Name |
[2-(3-cyanoanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c25-16-19-7-4-8-22(15-19)26-23(28)17-32-24(29)20-9-11-21(12-10-20)27-33(30,31)14-13-18-5-2-1-3-6-18/h1-15,27H,17H2,(H,26,28)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHFLMAOEJBAIZ-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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